
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid is a synthetic organic compound characterized by a cyclopropane ring substituted with multiple methyl groups and a butanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions, using reagents such as methyl iodide in the presence of a strong base.
Amidation: The carboxylic acid group is converted to an amide by reacting with an amine, such as butylamine, under dehydrating conditions.
Final Assembly: The butanoic acid moiety is introduced through a series of coupling reactions, often involving the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert amides to amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxylic acid moieties, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of primary or secondary amines.
Substitution: Alkylated derivatives of the original compound.
科学研究应用
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique mechanical properties due to the rigidity of the cyclopropane ring.
作用机制
The mechanism of action of 4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include modulation of signal transduction processes or interference with metabolic pathways.
相似化合物的比较
Similar Compounds
4-(2,2,3-Trimethylcyclopentyl)butanoic acid: Similar in structure but with a cyclopentane ring instead of a cyclopropane ring.
4-(nitroso(vinyl)amino)butanoic acid: Contains a nitroso group and a vinyl moiety, differing in functional groups and reactivity.
Uniqueness
4-(n,2,2,3,3-Pentamethylcyclopropane-1-carboxamido)butanoic acid is unique due to its highly substituted cyclopropane ring, which imparts significant steric hindrance and rigidity. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
属性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
4-[methyl-(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C13H23NO3/c1-12(2)10(13(12,3)4)11(17)14(5)8-6-7-9(15)16/h10H,6-8H2,1-5H3,(H,15,16) |
InChI 键 |
NSPNPJVGLCGBSL-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1(C)C)C(=O)N(C)CCCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


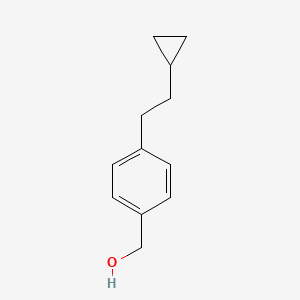
![2-(2-hydroxyethyl)hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14885333.png)
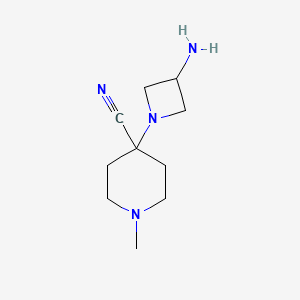

![Methyl (S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B14885352.png)
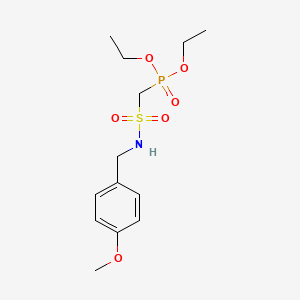

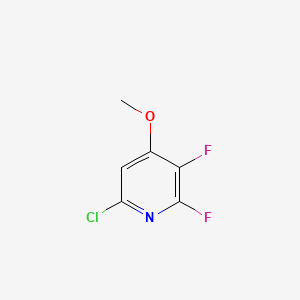
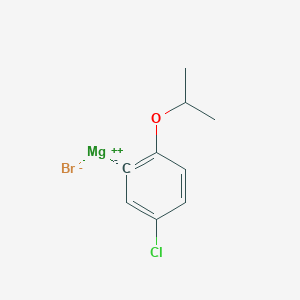

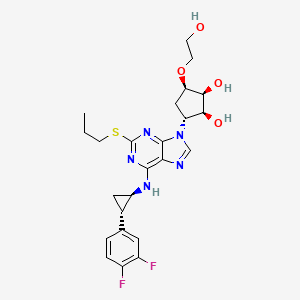
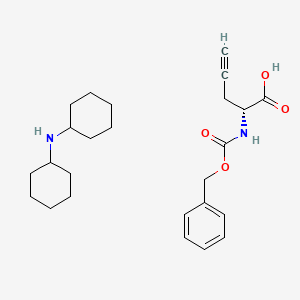
![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
